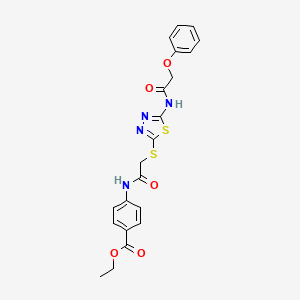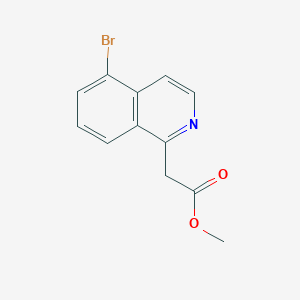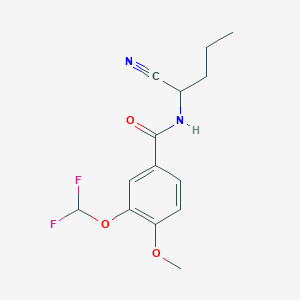
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BAK and BAX. This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is due to the high expression of BCL-2 protein in cancer cells compared to normal cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has several advantages as a research tool. It is a selective inhibitor of BCL-2 protein, allowing for the specific targeting of cancer cells. It has also been shown to be effective in preclinical and clinical studies, making it a promising candidate for cancer therapy. However, N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancers. It also has a short half-life, requiring frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to improve treatment outcomes. Another direction is the exploration of its potential in other types of cancers, including solid tumors. Further research is also needed to optimize dosing and treatment regimens for N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methoxy-3-nitrobenzoic acid, which is then converted into the corresponding methyl ester. The ester is then reduced to the corresponding alcohol, followed by a nucleophilic substitution reaction with 1-cyanobutane to give the desired intermediate. The final step involves the introduction of difluoromethoxy group through a nucleophilic substitution reaction with difluoromethoxybenzene. The reaction is carried out under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively targets BCL-2 protein, leading to apoptosis or programmed cell death of cancer cells. Clinical trials have demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide is also being investigated for its potential in other types of cancers, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-3-4-10(8-17)18-13(19)9-5-6-11(20-2)12(7-9)21-14(15)16/h5-7,10,14H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFTROQCKONKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

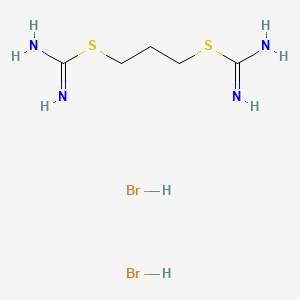
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)
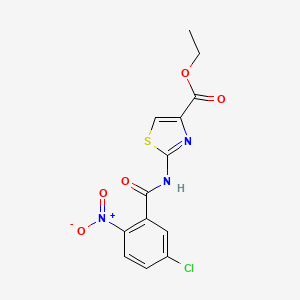
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
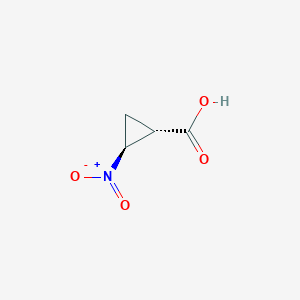
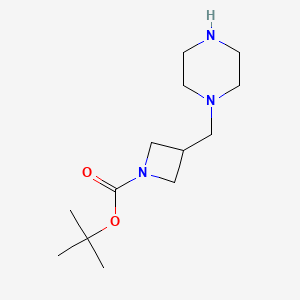
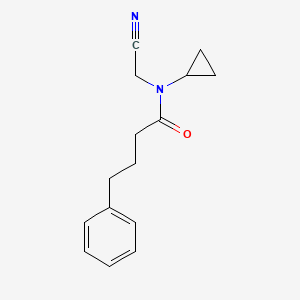
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
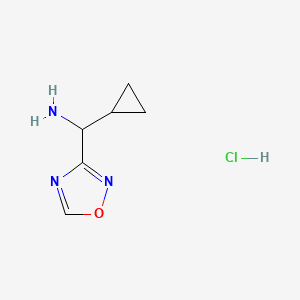
![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
